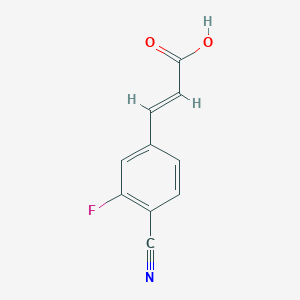

4-Cyano-3-fluorocinnamic acid

Description

4-Cyano-3-fluorocinnamic acid is a cinnamic acid derivative featuring a cyano (-CN) group at the 4-position and a fluorine (-F) substituent at the 3-position on the aromatic ring. Cinnamic acid derivatives are characterized by a propenoic acid backbone (CH=CH-COOH), with substituents influencing their chemical reactivity, physical properties, and applications in pharmaceuticals, materials science, and analytical chemistry .

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

(E)-3-(4-cyano-3-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-7(2-4-10(13)14)1-3-8(9)6-12/h1-5H,(H,13,14)/b4-2+ |

InChI Key |

ZVPLASMVRCZTIS-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)C#N |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-fluorocinnamic acid typically involves the reaction of 4-cyano-3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Substitution Reactions

4-Cyano-3-fluorocinnamic acid can undergo nucleophilic substitution of the cyano group. Reagents such as amines or thiols react under basic conditions to replace the -CN group.

Example Reaction :

Reduction of the Cyano Group

The cyano group can be reduced to an amine using lithium aluminum hydride (LiAlH₄) under reductive conditions.

Example Reaction :

Hydrolysis

While not directly described for this compound, fluorinated cinnamic acids (e.g., 3,4-difluorocinnamic acid) are synthesized via hydrolysis of esters under basic conditions (e.g., NaOH) followed by acidification with H₂SO₄ to precipitate the acid . This suggests analogous pathways for derivatives like this compound.

Mechanistic Insights

The synthesis of fluorinated cinnamic acids often employs palladium-catalyzed Heck reactions with phase-transfer catalysts (PTCs) and organic bases, as described in prior art . While specific mechanisms for this compound are not detailed in the provided sources, the introduction of the cyano group likely follows similar principles of nucleophilic substitution, leveraging the electron-withdrawing effects of the fluorine and cyano groups to direct reactivity.

Toxicological Considerations

While this compound itself is not directly discussed in toxicological reports, related fluorinated cinnamic acids (e.g., 4-fluorocinnamic acid) exhibit moderate toxicity, including skin irritation and respiratory effects . Handling should follow standard laboratory protocols for hazardous chemicals.

Scientific Research Applications

4-Cyano-3-fluorocinnamic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorocinnamic acid involves its interaction with specific molecular targets. The cyano and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

4-Fluorocinnamic Acid (CAS 459-32-5)

- Structure : Fluorine at the 4-position of the phenyl ring.

- Molecular Formula : C₉H₇FO₂; Molecular Weight : 166.15 g/mol .

- Properties : The electron-withdrawing fluorine enhances the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid. It exhibits a melting point of ~210–215°C and is used as a synthetic intermediate in organic chemistry .

α-Cyano-3-hydroxycinnamic Acid (CAS 54673-07-3)

- Structure: Cyano group at the α-position (adjacent to the carboxylic acid) and a hydroxyl (-OH) group at the 3-position.

- Molecular Formula: C₁₀H₇NO₃; Molecular Weight: 189.17 g/mol .

- Applications : Widely used as a matrix in MALDI-TOF mass spectrometry due to its strong UV absorption and crystallization properties. The hydroxyl group facilitates hydrogen bonding, aiding in analyte incorporation .

- Contrast: The α-cyano substitution in this compound alters conjugation compared to 4-cyano-3-fluorocinnamic acid, affecting electronic properties and reactivity.

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structure : Hydroxyl groups at the 3- and 4-positions.

- Molecular Formula : C₉H₈O₄; Molecular Weight : 180.16 g/mol .

- Applications : Antioxidant properties make it valuable in pharmacology and cosmetics. The dihydroxy structure enables chelation of metal ions but reduces stability under oxidative conditions .

- Contrast: this compound lacks hydroxyl groups, likely exhibiting lower antioxidant activity but greater chemical inertness.

4-Fluorophenylacetic Acid (CAS 931-86-2)

- Structure : Fluorine at the 4-position with an acetic acid (-CH₂COOH) side chain.

- Molecular Formula : C₈H₇FO₂; Molecular Weight : 154.14 g/mol .

- Contrast : The absence of a conjugated double bond in phenylacetic acid derivatives reduces UV absorbance and limits applications in photochemical processes compared to cinnamic acid analogs .

Comparative Data Table

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound* | 3-F, 4-CN | C₁₀H₆FNO₂ | ~191.16 (estimated) | Synthetic intermediates, MALDI-MS |

| 4-Fluorocinnamic acid | 4-F | C₉H₇FO₂ | 166.15 | Organic synthesis |

| α-Cyano-3-hydroxycinnamic acid | α-CN, 3-OH | C₁₀H₇NO₃ | 189.17 | MALDI-MS matrix |

| Caffeic acid | 3-OH, 4-OH | C₉H₈O₄ | 180.16 | Antioxidants, cosmetics |

| 4-Fluorophenylacetic acid | 4-F (acetic acid) | C₈H₇FO₂ | 154.14 | Pharmaceutical intermediates |

*Estimated based on structural analogs.

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., -CN, -F): Increase acidity of the carboxylic acid group and enhance UV absorbance due to extended conjugation. For example, the cyano group in this compound likely lowers the pKa compared to caffeic acid .

- Steric Effects : Bulky substituents (e.g., -CF₃ in ) reduce solubility in polar solvents, whereas smaller groups like -F improve miscibility .

- Hydrogen Bonding : Hydroxyl groups (as in caffeic acid) improve solubility in water but increase susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.